Cas no 48115-38-4 (Benzenemethanol, a-(1-aminoethyl)-)
48115-38-4 structure
Product Name:Benzenemethanol, a-(1-aminoethyl)-
Numero CAS:48115-38-4
MF:C9H13NO
MW:151.205622434616
CID:334456
PubChem ID:4786
Update Time:2025-04-19
Benzenemethanol, a-(1-aminoethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-(1-aminoethyl)-
- Benzenemethanol, -alpha--(1-aminoethyl)-
- Benzyl alcohol, alpha-(1-aminoethyl)-
- Benzyl alcohol, α-(1-aminoethyl)-
- Propadrine
- NSC-120735
- (1R, 2R)-2-Amino-1-phenyl-propan-1-ol
- 2-amino-1-phenylpropane-1-ol
- Norpseudoephedrine, (+)-
- Norephedrine, (+)
- UNII-683H0R9659
- IDI1_000795
- DTXSID70859305
- NSC-9920
- Benzenemethanol, .alpha.-(1-aminoethyl)-, (R*,S*)-(.+/-.)-
- 2-Amino-1-phenyl-1-propanol
- 37577-28-9
- BDBM50022722
- 2-Amino-2-methyl-1-phenylethanol
- (1S, 2S)-2-Amino-1-phenyl-propan-1-ol
- 683H0R9659
- alpha-(1-aminoethyl)benzyl alcohol
- AKOS015891154
- 2-amino-1-phenylpropan-1-ol
- (1S, 2R)-2-Amino-1-phenyl-propan-1-ol
- L001077
- (1S, 2R )-(+)-norephedrine
- CHEMBL136560
- SCHEMBL98589
- Benzenemethanol, alpha-(1-aminoethyl)-
- TAVIST-D
- (1R, 2S)-2-Amino-1-phenyl-propan-1-ol
- Pseudonorephedrine, (-) [cathine, (-)]
- DivK1c_000795
- 48115-38-4
- KBio1_000795
- NS00007879
- (1S,2R)-(+)-Norephedrine
- Benzenemethanol, .alpha.-(1-aminoethyl)-
- Norephedrine, (.+/-.)-
- CHEMBL61006
- Norephedrine, (-)
- 2-Amino-1-phenyl-1-propanol #
- 1-phenyl-2-aminopropanol
- Ornade
- Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)-rel-
- 2-Amino-1-hydroxy-1-phenylpropane
- Pseudonorephedrine, (+) [cathine, (+)]
- (1s, 2r)-(+)-norephedrine
- Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,S*)]-
- (1 S,2R)-(+)-norephedrine
- phenylpropanolamine
- Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)-
- NSC120735
- NINDS_000795
- 2-Amino-1-phenyl-propan-1-ol
- beta-Hydroxy-alpha-methylphenethylamine
- (+)2-Amino-1-phenyl-propan-1-ol
- 14838-15-4
-
- Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3
- Chiave InChI: DLNKOYKMWOXYQA-UHFFFAOYSA-N
- Sorrisi: OC(C1C=CC=CC=1)C(C)N
Proprietà calcolate
- Massa esatta: 151.09979
- Massa monoisotopica: 151.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 46.2Ų
Proprietà sperimentali
- PSA: 46.25
- LogP: log Kow = 0.67
Benzenemethanol, a-(1-aminoethyl)- Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
48115-38-4 (Benzenemethanol, a-(1-aminoethyl)-) Prodotti correlati
- 530-36-9(Ethanol, 2-amino-1,2-diphenyl-)
- 492-41-1(L-(-)-Ephedrine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso